molecular formula C7H14N4 B1419878 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine CAS No. 1060817-32-4

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine

Cat. No. B1419878
M. Wt: 154.21 g/mol
InChI Key: DEJVXGNMEHLRIV-UHFFFAOYSA-N
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Description

“1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine” is a compound with the molecular formula C6H12N4 . It has a molecular weight of 140.19 g/mol . The IUPAC name for this compound is 1-(2-ethyl-1,2,4-triazol-3-yl)ethanamine .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C6H12N4/c1-3-10-6(5(2)7)8-4-9-10/h4-5H,3,7H2,1-2H3 . The compound has a topological polar surface area of 56.7 Ų and contains 10 heavy atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.19 g/mol, an XLogP3-AA value of -0.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones : Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, derived from 1-(1H-1,2,4-triazol-1-yl)acetone, was used in synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones. This demonstrates the compound's utility in creating diverse chemical structures (Sun, Huang, & Ding, 2010).

  • Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles : A method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles using ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate showcases the versatility of triazole derivatives in chemical synthesis (Shen & Zhang, 2015).

  • Synthesis of Nitrogen-Rich Compounds for Gas Generators : Imidazole, 1,2,4-triazole, and tetrazole-based molecules, including derivatives of 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole, were prepared for potential use in nitrogen-rich gas generators (Srinivas, Ghule, & Muralidharan, 2014).

Biological and Medicinal Applications

  • Antimicrobial Activities of Triazole Derivatives : Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial activities. Some compounds exhibited good or moderate activities against microorganisms (Bektaş et al., 2007).

  • Cytotoxicity and Immunocompetent Cell Effects : Studies on derivatives of 4,5-substituted-1,2,4-triazole-thiones and 1,3,4-thiadiazoles revealed high cytotoxicity in vitro against thymocytes and lymphocytes, suggesting potential applications in studying immune responses (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).

  • Antibacterial and Antifungal Evaluation : Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles showed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Materials Science

  • Metal-Organic Frameworks (MOFs) : A study on the engineering of three-dimensional chains of porous nanoballs from a 1,2,4-triazole-carboxylate supramolecular synthon demonstrates the compound's potential in the development of MOFs, which have various applications in materials science (Naik et al., 2010).

Future Directions

While specific future directions for “1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine” were not found in the retrieved data, the ongoing research into 1,2,4-triazole derivatives suggests that these compounds may have potential applications in various areas of medicinal chemistry .

properties

IUPAC Name

1-(2-ethyl-1,2,4-triazol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-3-6(8)7-9-5-10-11(7)4-2/h5-6H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJVXGNMEHLRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=NN1CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670514
Record name 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine

CAS RN

1060817-32-4
Record name α,1-Diethyl-1H-1,2,4-triazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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